4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and a phenyl group. The 1,2,4-oxadiazole ring is known for its unique bioisosteric properties and wide spectrum of biological activities, making it a valuable framework in drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of O-acylamidoximes. This process can be carried out using various reagents such as N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) . The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of specific proteins or receptors . These interactions can lead to the observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show comparable chemical reactivity and applications.
Phenyl-substituted heterocycles: Molecules with a phenyl group attached to various heterocyclic rings.
Uniqueness
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its combination of the 1,2,4-oxadiazole ring, pyridine ring, and phenyl group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-phenyl-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZKOGIHNOERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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